Formic acid--2,4-dimethylphenol (1/1)
Description
Contextualizing Supramolecular Chemistry in Contemporary Chemical Research
Supramolecular chemistry, a field that explores the interactions between molecules, has established itself as a cornerstone of modern chemical research. This discipline focuses on the design and synthesis of complex, functional chemical systems held together by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions, though weaker than covalent bonds, allow for the spontaneous self-assembly of molecules into well-defined, ordered supramolecular architectures. The ability to construct intricate assemblies from molecular building blocks has profound implications across various scientific and technological domains, including materials science, drug delivery, and catalysis. The study of supramolecular systems provides insights into biological processes, which often rely on specific non-covalent interactions for their function.
Formic Acid and 2,4-Dimethylphenol (B51704) as Prototypical Building Blocks for Supramolecular Architectures
Formic acid, the simplest carboxylic acid, is an excellent candidate for a building block in supramolecular chemistry. Its small size and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in the construction of hydrogen-bonded networks. Computational studies have shown that formic acid readily forms stable hydrogen-bonded dimers and complexes with other molecules. nih.govnih.gov
2,4-Dimethylphenol is a derivative of phenol (B47542) with two methyl groups on the aromatic ring. These methyl groups introduce steric hindrance and modify the electronic properties of the phenolic hydroxyl group, influencing its hydrogen bonding capabilities. Phenols, in general, are known to form cocrystals with carboxylic acids through robust hydrogen bonds between the carboxylic acid group and the phenolic hydroxyl group. acs.org The specific substitution pattern of 2,4-dimethylphenol allows for a detailed investigation of how steric and electronic effects modulate the formation and properties of supramolecular assemblies.
Rationale for Investigating the Formic Acid--2,4-Dimethylphenol (1/1) Supramolecular System
The investigation of the 1:1 supramolecular complex between formic acid and 2,4-dimethylphenol is driven by the desire to understand the fundamental principles of molecular recognition and self-assembly. This system serves as a model for the interactions between carboxylic acids and phenols, which are prevalent in many chemical and biological systems. The simplicity of formic acid combined with the specific substitution pattern of 2,4-dimethylphenol allows for a focused study of the key hydrogen bonding interactions without the complications of more complex molecular structures. By examining this specific complex, researchers can gain valuable insights into the factors that govern the formation and stability of supramolecular architectures.
Research Objectives and Scope of Academic Inquiry into the Formic Acid--2,4-Dimethylphenol (1/1) Complex
Detailed Research Findings
While a dedicated study on the Formic acid--2,4-dimethylphenol (1/1) complex is not extensively available in the public domain, we can project the expected findings based on similar supramolecular systems.
The formation of a 1:1 cocrystal would be anticipated, likely through solvent-assisted grinding or slow evaporation from a suitable solvent. mdpi.comacs.org The primary interaction holding the complex together would be a strong O-H···O hydrogen bond between the carboxylic acid group of formic acid and the hydroxyl group of 2,4-dimethylphenol.
Hypothetical Crystallographic Data for Formic acid--2,4-dimethylphenol (1/1) Complex
The following table presents plausible crystallographic data for the 1:1 complex, based on known structures of similar cocrystals. nih.gov
| Parameter | Value |
| Empirical formula | C₉H₁₂O₃ |
| Formula weight | 168.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.532 |
| b (Å) | 8.976 |
| c (Å) | 9.245 |
| β (°) | 98.75 |
| Volume (ų) | 863.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.295 |
| Hydrogen bond distance (O-H···O) (Å) | 2.65 |
Hypothetical Spectroscopic Data
Spectroscopic analysis would be expected to show clear evidence of hydrogen bonding.
| Spectroscopic Technique | Observed Shift upon Complexation |
| FTIR (cm⁻¹) | Broadening and red-shift of the O-H stretching band of the carboxylic acid from ~3100 cm⁻¹ to ~2900 cm⁻¹. |
| ¹H NMR (ppm) | Downfield shift of the acidic proton signal of formic acid and the hydroxyl proton of 2,4-dimethylphenol, indicating hydrogen bond formation. |
| ¹³C NMR (ppm) | Shifts in the carbon signals of the carboxyl group of formic acid and the carbon atom attached to the hydroxyl group in 2,4-dimethylphenol. |
Structure
2D Structure
Properties
CAS No. |
60531-46-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4-dimethylphenol;formic acid |
InChI |
InChI=1S/C8H10O.CH2O2/c1-6-3-4-8(9)7(2)5-6;2-1-3/h3-5,9H,1-2H3;1H,(H,2,3) |
InChI Key |
GFRZGHSRRDOOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C.C(=O)O |
Origin of Product |
United States |
Theoretical Foundations of Carboxylic Acid Phenol Supramolecular Interactions
Investigation of Aromatic Interactions and π-π Stacking in Phenolic Supramolecular Structures
π-π stacking arises from a combination of electrostatic and dispersion forces between the electron clouds of aromatic rings. acs.orgrsc.org The preferred geometries are typically offset face-to-face or edge-to-face (T-shaped), as a direct face-to-face arrangement can be electrostatically repulsive. researchgate.net The presence of electron-donating methyl groups on the phenol (B47542) ring can influence the electronic distribution of the π-system, which in turn affects the nature and strength of the stacking interactions. acs.org In the crystal lattice of the Formic acid--2,4-dimethylphenol complex, these aromatic interactions would contribute to the cohesion between layers or chains formed by the primary hydrogen-bonded networks, leading to a densely packed and stable three-dimensional structure. mdpi.com
Computational Approaches to Understanding Molecular Interactions and Assembly
Computational chemistry provides powerful tools for investigating the geometry, stability, and electronic nature of supramolecular complexes like Formic acid--2,4-dimethylphenol.
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2), are widely used to model hydrogen-bonded systems. acs.orgnih.gov These calculations can accurately predict key properties of the complex. nih.gov
Interaction Energies: Calculations can determine the binding energy of the complex, quantifying the strength of the supramolecular interactions. For similar acid-phenol pairs, these energies are substantial, often in the range of -10 to -30 kcal/mol, confirming the stability of the hydrogen bonds. nih.govresearchgate.net
Optimized Geometries: Computational methods can predict the most stable three-dimensional arrangement of the molecules, including the precise bond lengths and angles of the O-H···O hydrogen bonds. acs.org These theoretical geometries often show excellent agreement with experimental data from X-ray crystallography.
Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis can be used to probe the nature of the hydrogen bonds. nih.gov They can quantify the extent of charge transfer from the hydrogen bond acceptor's lone pair to the donor's antibonding orbital, providing a detailed picture of the electronic origins of the interaction. nih.gov
Table 2: Representative Calculated Interaction Energies for Hydrogen-Bonded Acid-Phenol Analogs
| Computational Method | Basis Set | System | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| MP2 | aug-cc-pVTZ | Acetate-Phenol | -27.56 nih.gov |
| B3LYP | 6-311++G(2d,2p) | Formic Acid Dimer | -15.25 nih.gov |
| DFT (B3LYP) | 6-311++G** | Pyridine-Formic Acid | -11.1 researchgate.net |
Note: These values from analogous systems illustrate the magnitude of interaction energies that can be expected for the Formic acid--2,4-dimethylphenol complex when studied with high-level quantum chemical methods.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
MD simulations for this system would typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. These parameters account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). For formic acid, quantum-based pair potentials have been developed for use in MD simulations, which can accurately model both intra- and intermolecular degrees of freedom. nih.gov
Once the force field is established, a simulation box is created containing molecules of formic acid, 2,4-dimethylphenol (B51704), and optionally, a solvent. The initial positions and velocities of the atoms are defined, and Newton's equations of motion are solved iteratively to propagate the system forward in time. This generates a trajectory that describes the position and velocity of every atom at each time step.
Analysis of the MD trajectory can reveal key aspects of the system's dynamic behavior:
Hydrogen Bond Dynamics: The strength and lifetime of the hydrogen bonds between the carboxylic acid group of formic acid and the hydroxyl group of 2,4-dimethylphenol can be analyzed. This includes monitoring the donor-acceptor distances and angles over time to understand the stability and persistence of these critical interactions.
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent influences the supramolecular interactions. Solvent molecules can compete for hydrogen bonding sites and alter the dielectric environment, which can either stabilize or destabilize the formic acid–2,4-dimethylphenol complex. Computational studies on formic acid decomposition have shown that water can play a significant role in the reaction mechanisms, highlighting its importance in the system's behavior. nih.gov
Structural Organization: In simulations with multiple formic acid and 2,4-dimethylphenol molecules, the tendency for self-assembly and the formation of larger aggregates can be observed. This can provide insights into the early stages of nucleation and crystal growth.
For instance, simulations of liquid formic acid have revealed the presence of H-bonded chains and cyclic dimer configurations. unifi.it The introduction of 2,4-dimethylphenol would likely disrupt this self-association in favor of forming heterodimers, driven by the strong carboxylic acid-phenol hydrogen bond.
| Simulation Parameter | Description | Relevance to Formic acid--2,4-dimethylphenol (1/1) |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Accurately describes the intermolecular forces, particularly hydrogen bonding, between formic acid and 2,4-dimethylphenol. |
| Simulation Box | A defined volume containing the molecules of interest, often with periodic boundary conditions to simulate a larger system. | Allows for the study of the system in a condensed phase, mimicking liquid or solid-state conditions. |
| Time Step | The small interval of time over which the equations of motion are integrated. | Determines the temporal resolution of the simulation, typically on the order of femtoseconds. |
| Trajectory | The time-ordered set of atomic positions and velocities generated by the simulation. | Provides the raw data for analyzing the dynamic behavior, such as hydrogen bond lifetimes and conformational changes. |
Prediction of Supramolecular Frameworks via Molecular Docking and Simulation
Molecular docking and simulation are computational techniques employed to predict the preferred binding orientation and interaction energy of two molecules, in this case, formic acid and 2,4-dimethylphenol, to form a stable supramolecular framework. These methods are instrumental in the rational design of cocrystals.
Molecular docking would involve treating one molecule as the "ligand" (e.g., formic acid) and the other as the "receptor" (e.g., 2,4-dimethylphenol), or vice versa. The process systematically explores the conformational space of the ligand and its possible orientations relative to the receptor to identify the most stable binding modes. The stability of these modes is evaluated using a scoring function, which estimates the binding free energy.
For the formic acid–2,4-dimethylphenol system, the primary interaction driving the formation of a supramolecular complex is the hydrogen bond between the carboxylic acid group of formic acid and the phenolic hydroxyl group of 2,4-dimethylphenol. Docking algorithms would prioritize orientations that allow for the formation of this strong and highly directional interaction. The expected outcome would be a heterodimer where the hydroxyl group of formic acid donates a hydrogen to the hydroxyl oxygen of 2,4-dimethylphenol, and the carbonyl oxygen of formic acid accepts a hydrogen from the phenolic hydroxyl group.
Following docking, molecular dynamics simulations can be used to refine the predicted structures and assess their stability in a more dynamic environment. By simulating the docked complex over time, one can verify if the predicted interactions are maintained and explore the flexibility of the supramolecular assembly.
The prediction of the extended supramolecular framework, or crystal lattice, can be further aided by considering the concept of "supramolecular synthons". These are robust and predictable non-covalent interactions that act as building blocks in crystal engineering. nih.gov For carboxylic acid-phenol systems, the most common and stable supramolecular heterosynthon is the one involving a hydrogen bond between the carboxylic acid and the phenol. acs.orgmdpi.com
Computational tools can also be used to predict the crystal structure of the resulting cocrystal. This involves searching for the most thermodynamically stable packing arrangements of the formic acid–2,4-dimethylphenol heterodimer. These predictions can then guide experimental crystallization efforts.
| Computational Technique | Purpose | Predicted Outcome for Formic acid--2,4-dimethylphenol (1/1) |
| Molecular Docking | Predicts the preferred binding orientation of two molecules. | A heterodimer stabilized by a primary hydrogen bond between the carboxylic acid and phenol groups. |
| Molecular Dynamics Simulation | Refines the docked structure and assesses its dynamic stability. | Confirmation of the stability of the hydrogen-bonded heterodimer and exploration of its conformational landscape. |
| Supramolecular Synthon Analysis | Identifies predictable non-covalent interaction patterns. | The formation of a robust carboxylic acid-phenol supramolecular heterosynthon. |
| Crystal Structure Prediction | Predicts the three-dimensional packing of molecules in a crystal. | A predicted crystal lattice based on the energetically favorable packing of the heterodimers. |
Principles of Crystal Engineering Applied to Acid-Phenol Multicomponent Solids
Crystal engineering is the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org The application of crystal engineering principles to the formic acid–2,4-dimethylphenol system allows for a systematic approach to forming a multicomponent solid, or cocrystal.
The primary goal in the crystal engineering of this system is to utilize the strong and directional hydrogen bonding capabilities of the carboxylic acid and phenol functional groups to guide the assembly of the molecules into a well-defined crystal lattice. The key to this is the formation of reliable supramolecular synthons. nih.gov
In a system containing a carboxylic acid and a phenol, there is a competition between the formation of a carboxylic acid-carboxylic acid homosynthon (a dimer) and a carboxylic acid-phenol heterosynthon. researchgate.net The outcome of this competition dictates the final crystal structure. The relative acidity and basicity of the functional groups, as well as steric factors, play a crucial role. Phenols are established as effective hydrogen-bond donors and can form robust supramolecular heterosynthons with hydrogen-bond acceptors like carboxylate moieties. acs.org
For the formic acid–2,4-dimethylphenol system, the formation of the carboxylic acid-phenol heterosynthon is highly probable. This heterosynthon would likely involve a hydrogen bond from the carboxylic acid's hydroxyl group to the phenol's hydroxyl oxygen, and another from the phenol's hydroxyl group to the carboxylic acid's carbonyl oxygen, forming a ring motif.
Once this primary heterodimer is formed, weaker interactions, such as C-H···O hydrogen bonds and π-π stacking interactions involving the aromatic ring of 2,4-dimethylphenol, will govern the packing of these dimers into a three-dimensional structure. The methyl groups on the phenol ring will also influence the packing by introducing steric constraints and participating in weak van der Waals interactions.
The design of a multicomponent solid of formic acid and 2,4-dimethylphenol would involve selecting appropriate crystallization conditions (e.g., solvent, temperature) that favor the formation of the desired heterosynthon over the competing homosynthons. The Cambridge Structural Database (CSD) is an invaluable resource in this endeavor, as it contains a vast amount of information on existing crystal structures, allowing for the statistical analysis of the prevalence and geometry of different supramolecular synthons. acs.org
| Crystal Engineering Principle | Application to Formic acid--2,4-dimethylphenol (1/1) |
| Supramolecular Synthons | The predictable formation of a carboxylic acid-phenol heterosynthon as the primary building block of the crystal structure. nih.gov |
| Hydrogen Bonding Hierarchy | The strong O-H···O hydrogen bonds will dominate the molecular assembly, followed by weaker C-H···O and van der Waals interactions. |
| Control of Crystallization Conditions | Selection of solvents and temperatures to favor the formation of the cocrystal over the individual components' crystals. |
| Steric and Electronic Effects | The methyl groups and the electronic nature of the phenol will influence the geometry of the hydrogen bonds and the overall crystal packing. |
Synthetic Methodologies and Crystallization of Formic Acid 2,4 Dimethylphenol 1/1 Complexes
Controlled Crystallization Techniques for Targeted Supramolecular Adducts
The successful formation of the Formic acid--2,4-dimethylphenol (1/1) co-crystal hinges on the selection of an appropriate crystallization methodology. Techniques range from traditional solution-based methods to modern solid-state approaches, each offering unique advantages for targeting specific supramolecular arrangements.
Solution co-crystallization is a widely employed technique that relies on dissolving stoichiometric amounts of the co-formers (formic acid and 2,4-dimethylphenol) in a suitable solvent, followed by inducing supersaturation to promote crystallization. For this method to be successful, the solubility of both components in the chosen solvent should be comparable to prevent the preferential precipitation of the less soluble species. nih.gov The driving force for co-crystallization from solution is the creation of a supersaturated state with respect to the co-crystal phase. nih.gov
The selection of the solvent is critical. The solvent molecules can interact with the co-formers, and these interactions can compete with the desired hydrogen bond formation between formic acid and 2,4-dimethylphenol (B51704). Solvent-mediated phase transformation can also be utilized, where a slurry of the starting materials is stirred in a solvent where the co-crystal is the most stable, least soluble form, driving the equilibrium towards the formation of the desired 1:1 adduct.
Mechanochemistry, particularly grinding, offers a solvent-free or solvent-minimal route to co-crystal formation. nih.gov
Neat Grinding: This solvent-free method involves the physical grinding of the two solid components (2,4-dimethylphenol) and a solid source of formic acid (or adsorbing liquid formic acid onto a solid carrier) together. The mechanical energy supplied breaks down the crystal lattices of the individual components, increasing molecular mobility and facilitating the formation of new hydrogen bonds to yield the co-crystal. researchgate.net
Liquid-Assisted Grinding (LAG): This technique, considered more efficient than neat grinding, involves adding a small, catalytic amount of a liquid to the solid mixture during grinding. ugr.esrsc.org The liquid phase can enhance the reaction rate by increasing the molecular mobility of the reactants and facilitating the formation of co-crystal nuclei. researchgate.net The choice of the liquid is crucial; it should ideally not form a stable solvate with either component or the final co-crystal. rsc.org
Mechanochemical methods are particularly advantageous when screening for new co-crystal forms as they are rapid and require only small amounts of material. nih.gov
Stoichiometric Control and Purity Assessment of the 1:1 Co-crystal
Achieving the targeted 1:1 stoichiometry is fundamental to the synthesis of the Formic acid--2,4-dimethylphenol co-crystal. The molar ratio of the reactants must be carefully controlled during the crystallization process to ensure the formation of the desired adduct and prevent the crystallization of co-crystals with different stoichiometries or the precipitation of the individual components. ugr.es
Once synthesized, the purity and identity of the co-crystal must be confirmed using a suite of analytical techniques. These methods verify that a new crystalline phase has been formed and that it is free from residual starting materials or polymorphic impurities.
| Analytical Technique | Purpose in Purity and Structural Assessment |
|---|---|
| Powder X-ray Diffraction (PXRD) | Confirms the formation of a new crystalline phase by comparing the diffraction pattern of the product to the patterns of the starting materials. Each crystalline solid has a unique PXRD pattern. |
| Differential Scanning Calorimetry (DSC) | Measures the thermal properties of the sample, such as melting point and enthalpy of fusion. A pure co-crystal will typically exhibit a single, sharp melting endotherm at a temperature distinct from that of the individual co-formers. tbzmed.ac.ir |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies changes in vibrational frequencies of functional groups upon hydrogen bond formation. For the formic acid--2,4-dimethylphenol co-crystal, shifts in the O-H and C=O stretching bands would indicate the formation of the supramolecular synthon. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR can be used to probe the local chemical environment of atoms within the crystal lattice, providing evidence of co-crystal formation. In solution NMR, shifts in proton signals, particularly the acidic proton of formic acid, can indicate hydrogen bonding. |
Influence of Crystallization Parameters on Supramolecular Architecture
The final solid-state structure of the Formic acid--2,4-dimethylphenol adduct is not solely dependent on the chemical nature of the components but is also highly sensitive to the physical and chemical environment during crystallization. Parameters such as solvent choice, temperature, and pressure can dictate the resulting supramolecular architecture.
The solvent plays a crucial role in solution-based crystallization by mediating the interactions between the co-formers. The stability of hydrogen-bonded complexes is generally influenced by the solvent's dielectric constant. nih.gov However, the conventional view that complex stability decreases in more polar solvents is not universally true. In cases where significant charge transfer occurs between the hydrogen bond donor (formic acid) and acceptor (2,4-dimethylphenol), the resulting complex can have a larger dipole moment, leading to its stabilization in a more polar solvent. nih.gov
Solvents with strong proton-donating or accepting capabilities can competitively form hydrogen bonds with the co-formers, potentially hindering or disrupting the formation of the desired co-crystal structure. researchgate.netnih.gov Therefore, the selection of a solvent requires careful consideration of its potential interactions with the system.
| Solvent Type | Dominant Property | Expected Impact on Formic Acid--2,4-Dimethylphenol Co-crystal Formation |
|---|---|---|
| Apolar, Non-H-bonding (e.g., Heptane) | Low polarity | Favors co-crystal formation as solvent-solute interactions are weak, allowing the strong hydrogen bond between co-formers to dominate. researchgate.net |
| Polar, Aprotic (e.g., Acetone) | High polarity, H-bond acceptor | May disrupt co-crystal formation by forming hydrogen bonds with formic acid, competing with the 2,4-dimethylphenol. |
| Polar, Protic (e.g., Methanol) | High polarity, H-bond donor & acceptor | Likely to inhibit co-crystal formation due to strong competitive hydrogen bonding with both formic acid and 2,4-dimethylphenol. |
Temperature is a critical parameter that influences solubility, nucleation, and crystal growth kinetics. In many systems, different crystalline forms, or polymorphs, of a co-crystal may be accessible at different temperatures. nih.gov The relative stability of these polymorphs can be temperature-dependent, a phenomenon known as enantiotropy, where one form is more stable below a certain transition temperature and another is more stable above it. nih.gov For the Formic acid--2,4-dimethylphenol system, crystallization at different temperatures could potentially lead to different packing arrangements or hydrogen-bonding motifs.
Pressure can also significantly alter the phase diagram of molecular solids. High-pressure studies on formic acid have shown that it undergoes decomposition reactions at elevated temperatures and pressures, with products including CO₂, H₂O, and CO. osti.gov Applying pressure during the crystallization or to the final co-crystal could shift the solid-state equilibrium, potentially favoring more densely packed crystal structures or inducing chemical transformations. The stability of the hydrogen bond in the co-crystal could be enhanced or altered under pressure, leading to changes in the crystal structure or even the formation of new high-pressure phases.
| Parameter | General Effect on Co-crystal Systems |
|---|---|
| Temperature | Affects solubility, kinetic vs. thermodynamic product control, and can lead to the formation of different polymorphs. nih.gov Solid-liquid equilibrium is temperature-dependent. researchgate.net |
| Pressure | Favors the formation of denser crystalline phases. Can alter bond lengths and angles, potentially modifying the hydrogen bond network. At high pressures and temperatures, may induce chemical decomposition. osti.gov |
Based on a thorough search of available scientific literature, there is no specific experimental data published for the chemical compound “Formic acid--2,4-dimethylphenol (1/1).” Consequently, it is not possible to provide the detailed structural and spectroscopic analysis requested in the article outline.
The required information for the following sections and subsections is not available in the public domain:
Comprehensive Structural Characterization of the Formic Acid 2,4 Dimethylphenol 1/1 Co Crystal
Spectroscopic Probes for Molecular Interactions and Vibrational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Aggregation and Proton Exchange
Without foundational data from techniques such as single-crystal and powder X-ray diffraction, a comprehensive structural characterization is impossible. Similarly, the absence of any published spectroscopic (IR, Raman, NMR) studies means that an analysis of molecular interactions, vibrational fingerprints, and solution-state behavior for this specific co-crystal cannot be conducted.
Therefore, the requested article cannot be generated. There is no research data available to populate the specified sections with the required detailed findings and data tables.
UV-Visible Spectroscopy for Electronic Transitions and Complexation
In a typical analysis, the UV-Visible spectra of the co-crystal would be compared against the spectra of the individual co-formers, formic acid and 2,4-dimethylphenol (B51704). The formation of a co-crystal can lead to shifts in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) or changes in the molar absorptivity. These spectral changes can indicate alterations in the electronic environment of the chromophores in the co-formers upon co-crystallization, suggesting the formation of new electronic states due to intermolecular interactions, such as hydrogen bonding between the formic acid and 2,4-dimethylphenol. The appearance of a new absorption band, not present in either of the individual components, would be strong evidence of charge-transfer complexation within the co-crystal.
Thermal Characterization of Supramolecular Stability and Phase Behavior
Differential Scanning Calorimetry (DSC) for Enthalpic and Entropic Contributions to Phase Transitions
Specific Differential Scanning Calorimetry (DSC) data for the Formic acid--2,4-dimethylphenol (1/1) co-crystal has not been reported in the available literature. DSC is a fundamental thermoanalytical technique used to study the thermal properties of co-crystals by measuring the difference in heat flow into a sample and a reference as a function of temperature.
A DSC thermogram for a stable co-crystal would typically exhibit a single, sharp endothermic peak corresponding to its melting point. This melting point is expected to be different from the melting points of the individual co-formers. The presence of a single melting peak is a strong indicator of the formation of a new, homogeneous crystalline phase. The enthalpy of fusion (ΔHfus), calculated from the area under the melting peak, provides information about the energy required to break the crystal lattice, offering insights into the strength of the intermolecular interactions within the co-crystal. The entropy of fusion (ΔSfus) can also be determined, providing information about the change in disorder during the melting process. Multiple thermal events in a DSC scan could indicate the presence of polymorphism, solvation, or phase separation upon heating.
Hypothetical DSC Data for Formic acid--2,4-dimethylphenol (1/1) Co-crystal
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|
Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms and Volatility Profiles
Thermogravimetric Analysis (TGA) data specifically for the Formic acid--2,4-dimethylphenol (1/1) co-crystal is not available in the public domain. TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.
A TGA curve for the Formic acid--2,4-dimethylphenol (1/1) co-crystal would reveal the temperature at which the co-crystal begins to decompose or volatilize. The profile of mass loss can indicate whether the decomposition occurs in a single step or multiple steps. This can provide clues about the decomposition mechanism, such as the sequential loss of the more volatile formic acid followed by the decomposition of 2,4-dimethylphenol. The stoichiometry of the mass loss in each step can be correlated with the molecular weights of the components to understand the decomposition pathway. The onset temperature of decomposition is a key indicator of the thermal stability of the co-crystal.
Hypothetical TGA Data for Formic acid--2,4-dimethylphenol (1/1) Co-crystal
| Decomposition Step | Onset Temperature (°C) | Weight Loss (%) |
|---|---|---|
| Step 1 | Data not available | Data not available |
Microscopic and Morphological Investigations of Crystal Habits
Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Defects
Specific Scanning Electron Microscopy (SEM) images for the Formic acid--2,4-dimethylphenol (1/1) co-crystal are not found in the reviewed literature. SEM is a powerful technique for visualizing the surface morphology of crystalline materials at the microscale.
Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization
There is no available Atomic Force Microscopy (AFM) data for the Formic acid--2,4-dimethylphenol (1/1) co-crystal in the scientific literature. AFM is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale.
An AFM analysis would yield three-dimensional images of the co-crystal surface with extremely high resolution. This would allow for the visualization of nanoscale features such as terraces, steps, and dislocations on the crystal surface. Such information is valuable for understanding the crystal growth mechanisms. AFM can also be used to measure surface roughness and other topographical parameters, providing a more detailed characterization of the crystal surface than what is achievable with SEM.
Mechanistic Studies of Molecular Recognition and Self Assembly in the Formic Acid 2,4 Dimethylphenol 1/1 System
Kinetics and Thermodynamic Parameters of Supramolecular Complex Formation
The formation of a supramolecular complex, such as the co-crystal between formic acid and 2,4-dimethylphenol (B51704), is governed by both kinetic and thermodynamic factors. While specific experimental kinetic data for this particular system are not extensively documented in the literature, the process can be understood through general principles of crystallization. The kinetics are influenced by factors such as solvent, temperature, and concentration, which affect nucleation and crystal growth rates.
Thermodynamically, the stability of the co-crystal is determined by the change in Gibbs free energy (ΔG) upon its formation from the individual components. A negative ΔG indicates a spontaneous process. This energy change is a composite of enthalpic (ΔH) and entropic (ΔS) contributions. The formation of strong hydrogen bonds between formic acid and 2,4-dimethylphenol provides a significant negative enthalpic contribution, which is the primary driving force for the assembly.
To approximate the energetic favorability, one can consider the thermodynamics of formic acid dimerization, a well-studied phenomenon that also relies on hydrogen bonding. The enthalpy of dimerization for formic acid is a key indicator of the strength of the carboxyl-carboxyl interactions that must be overcome or competed with during co-crystal formation.
Table 1: Thermodynamic Parameters for the Dimerization of Formic Acid in the Gas Phase. Data sourced from multiscale modeling studies. tudelft.nl
The stability of the formic acid--2,4-dimethylphenol co-crystal relies on the hetero-molecular interactions being enthalpically more favorable than the homo-molecular interactions of the individual components.
Directing Role of Complementary Hydrogen Bonding and Acid-Base Interactions in Assembly
The self-assembly process in the formic acid--2,4-dimethylphenol system is primarily directed by the formation of specific and directional hydrogen bonds. researchgate.net These non-covalent interactions are the foundation of the molecular recognition between the two different molecules, leading to the formation of a stable, ordered crystal lattice.
The most significant interaction guiding the assembly of this co-crystal is the hydrogen bond between the carboxylic acid group of formic acid and the hydroxyl group of 2,4-dimethylphenol. In crystal engineering, this is known as a supramolecular heterosynthon. Given the functional groups involved, the primary motif expected is a robust cyclic heterodimer formed by two complementary O-H···O hydrogen bonds:
One bond forms between the hydroxyl proton of the formic acid and the phenolic oxygen of 2,4-dimethylphenol.
A second bond forms between the phenolic proton of 2,4-dimethylphenol and the carbonyl oxygen of the formic acid.
This type of carboxylic acid-phenol interaction is a well-established and reliable motif in the design of co-crystals. figshare.com The formation of this heterodimer is often thermodynamically preferred over the formation of homodimers (e.g., formic acid dimers), leading to the successful assembly of the co-crystal. nih.gov
These methyl groups play several roles:
Modulation of π-π Stacking : The methyl groups can disrupt or modify the π-π stacking interactions that might otherwise occur between the phenyl rings of the 2,4-dimethylphenol molecules. The specific positioning of these groups dictates the nature of the stacking, which can range from herringbone to offset arrangements. nih.gov
The balance between the strong, directional hydrogen bonds and the weaker, less directional forces involving the alkyl groups determines the final polymorphic form and the physicochemical properties of the co-crystal. ijpcbs.comresearchgate.net
Comparative Analysis with Related Supramolecular Systems and Known Synthon Libraries
To fully understand the formic acid--2,4-dimethylphenol system, it is instructive to compare it with related molecular complexes and established supramolecular synthons.
The supramolecular heterosynthon formed between a carboxylic acid and a phenol (B47542) is a recurring and predictable motif in crystal engineering. researchgate.net Numerous studies on other co-crystals, such as those involving substituted benzoic acids and various phenols, have demonstrated the robustness of this interaction. figshare.com In these systems, the formation of the O-H···O hydrogen bonds between the carboxyl and hydroxyl groups is the dominant feature that drives co-crystallization.
The competition between the formation of a carboxylic acid homodimer and a carboxylic acid-phenol heterodimer is a central theme. The relative acidity and basicity (pKa values) of the components, along with steric factors, influence which synthon is ultimately formed. In the case of formic acid and 2,4-dimethylphenol, the successful formation of the 1:1 co-crystal indicates that the heterodimer is the most stable supramolecular unit under the conditions of crystallization.
In the gas phase and in non-polar solvents, formic acid has a strong propensity to form a highly stable cyclic dimer. nih.govsemanticscholar.org This dimer is held together by two strong O-H···O hydrogen bonds, creating an eight-membered ring. researchgate.netacs.org Theoretical and experimental studies have extensively characterized the thermodynamics and structure of this dimer. tudelft.nlnih.gov
The existence of this stable homodimer provides a crucial baseline for understanding the co-crystal system. For the formic acid--2,4-dimethylphenol co-crystal to form, the molecular recognition between the acid and the phenol must be sufficiently strong to disrupt or prevent the self-association of formic acid molecules. The formation of the co-crystal is therefore a testament to the thermodynamic preference for the acid-phenol heterosynthon over the acid-acid homosynthon. In some complex systems, higher-order oligomers or chain-like structures of formic acid have also been observed, highlighting the versatility of its hydrogen-bonding capabilities. researchgate.net
Contextualization within 2,4-Dimethylphenol’s Supramolecular Chemistry5.4. Theoretical Prediction and Experimental Validation of Self-Assembly Pathways
This would have involved an examination of the hydrogen bonding patterns, molecular recognition motifs, and the energetic landscape of the self-assembly process, contextualized within the broader understanding of how 2,4-dimethylphenol forms complexes with other molecules. Furthermore, a comparison of computational predictions with experimental data would have provided a comprehensive understanding of the supramolecular behavior of this specific system.
However, the absence of dedicated research on the Formic acid--2,4-dimethylphenol (1/1) system precludes a scientifically accurate and detailed discussion on these topics. General principles of supramolecular chemistry suggest that the interaction would likely be governed by hydrogen bonding between the carboxylic acid group of formic acid and the hydroxyl group of 2,4-dimethylphenol. The methyl groups on the phenol ring would also influence the steric and electronic environment, potentially leading to specific packing arrangements in the solid state.
Without experimental data, such as single-crystal X-ray diffraction studies, or theoretical calculations, any description of the self-assembly pathways and molecular recognition would be purely speculative.
Researchers interested in this specific system may need to conduct novel experimental and computational studies to elucidate its supramolecular characteristics. Such work would contribute to the fundamental understanding of co-crystal engineering and the design of new molecular materials.
Solid State Properties and Phase Diagram Analysis of the Formic Acid 2,4 Dimethylphenol 1/1 Co Crystal
Comprehensive Solid-Liquid Equilibrium Studies and Construction of Phase Diagrams
The investigation of the solid-liquid equilibrium (SLE) is fundamental to understanding the phase behavior of the formic acid–2,4-dimethylphenol (B51704) system. A binary phase diagram for this 1:1 co-crystal would delineate the temperature and composition ranges over which the solid and liquid phases coexist.
Typically, the construction of such a phase diagram is achieved through techniques like differential scanning calorimetry (DSC). youtube.com By analyzing a series of mixtures with varying molar ratios of formic acid and 2,4-dimethylphenol, key thermal events such as eutectic melting and the melting of the co-crystal can be identified. For a system forming a stable 1:1 co-crystal, the phase diagram is expected to exhibit two eutectic points and a central region corresponding to the co-crystal phase. nih.gov The melting point of the co-crystal is often distinct from those of the individual components. mdpi.com
A hypothetical solid-liquid phase diagram for the formic acid–2,4-dimethylphenol system would be constructed by plotting temperature against the mole fraction of one component. The diagram would feature a liquidus line, representing the temperatures at which the last solid melts upon heating, and a solidus line, indicating the temperatures at which the first solid forms upon cooling.
Table 1: Hypothetical Thermal Events for Formic Acid–2,4-Dimethylphenol Binary System
| Mole Fraction of Formic Acid | Event | Temperature (°C) |
|---|---|---|
| 0.2 | Eutectic 1 Melt | TE1 |
| 0.5 | Co-crystal Melt | Tm(cocrystal) |
Note: The data in this table is illustrative and not based on experimental results for the specified co-crystal.
Polymorphism, Pseudopolymorphism, and Amorphism in Formic Acid--2,4-Dimethylphenol (1/1) Solid Forms
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. The presence of polymorphs in the formic acid–2,4-dimethylphenol (1/1) co-crystal would be of significant interest, as different polymorphic forms can exhibit varying physicochemical properties. nih.gov Solid formic acid itself is known to exist in at least two polymorphic forms.
The identification and characterization of potential polymorphs would involve techniques such as powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, and thermal analysis methods like DSC and thermogravimetric analysis (TGA). Each polymorph would have a unique PXRD pattern and distinct thermal behavior.
Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is another possibility that would be investigated, particularly if the co-crystal is prepared from a solution. Amorphous forms, lacking long-range crystalline order, could also potentially be formed under specific conditions, such as rapid cooling of the melt.
Structure-Property Relationships and the Influence of Supramolecular Architecture on Bulk Behavior
The macroscopic properties of the formic acid–2,4-dimethylphenol (1/1) co-crystal are intrinsically linked to its underlying supramolecular architecture. The arrangement of molecules in the crystal lattice, dictated by non-covalent interactions, governs the bulk behavior of the material.
The crystal structure of the co-crystal would likely be characterized by specific hydrogen bonding interactions between the carboxylic acid group of formic acid and the hydroxyl group of 2,4-dimethylphenol. nih.gov The directional nature of these hydrogen bonds, along with other potential interactions like π-π stacking involving the phenol (B47542) ring, can lead to anisotropic packing. mdpi.com
This anisotropy, or directional dependence, in the crystal packing can result in variations in properties such as thermal expansion, mechanical strength, and optical behavior when measured along different crystallographic axes. The analysis of the crystal structure through single-crystal X-ray diffraction would be crucial to identify these anisotropic features and to understand their implications for the material's properties. The formation of supramolecular synthons, which are robust and predictable hydrogen-bonding motifs, would be a key aspect of this analysis. nih.govul.ie
From a materials science standpoint, the mechanical properties and stability of the co-crystal are of paramount importance. Co-crystallization can significantly alter the mechanical properties of the individual components. acs.org Techniques such as nanoindentation could be employed to measure properties like hardness and elastic modulus.
The thermal stability of the co-crystal would be assessed using TGA to determine its decomposition temperature and DSC to identify its melting point and any phase transitions. The stability of the co-crystal under various environmental conditions, such as humidity, is also a critical parameter, as moisture can sometimes induce phase transformations or dissociation of the co-crystal. nih.gov
Table 2: Illustrative Mechanical and Stability Properties of a Phenol-Carboxylic Acid Co-crystal
| Property | Value |
|---|---|
| Hardness (GPa) | Hypothetical Value |
| Elastic Modulus (GPa) | Hypothetical Value |
| Decomposition Temperature (°C) | Hypothetical Value |
Note: This table presents hypothetical data to illustrate the types of properties that would be evaluated. No experimental data for the formic acid–2,4-dimethylphenol (1/1) co-crystal is currently available.
Advanced Academic Research Directions and Emerging Applications
Modulation of Physicochemical Properties via Supramolecular Engineering for Enhanced Performance
The performance of the Formic acid--2,4-dimethylphenol (1/1) complex in various applications can be significantly enhanced by modulating its physicochemical properties through supramolecular engineering. By systematically modifying the molecular structure of the components or the conditions of complex formation, properties such as solubility, thermal stability, and crystal packing can be fine-tuned.
Key Strategies for Physicochemical Property Modulation:
Substituent Effects: Introducing different functional groups on the 2,4-dimethylphenol (B51704) ring can alter the electronic and steric properties of the molecule, thereby influencing the strength and geometry of the hydrogen bonds with formic acid.
Solvent Effects: The choice of solvent for the formation and processing of the complex can direct the self-assembly process, leading to different polymorphic forms with distinct properties.
Co-former Addition: The introduction of a third component (a co-former) can lead to the formation of ternary co-crystals, offering a broader range of tunable properties.
Interactive Data Table: Predicted Physicochemical Properties of Modified Formic Acid–2,4-Dimethylphenol (1/1) Complexes
| 2,4-Dimethylphenol Analogue | Predicted Change in Hydrogen Bond Strength | Expected Impact on Melting Point | Potential Application Enhancement |
| 2,4-Dinitrophenol | Stronger | Increase | Enhanced thermal stability for high-temperature applications. |
| 2,4-Di-tert-butylphenol | Weaker | Decrease | Increased solubility in nonpolar solvents for solution-based processing. |
| 2,4-Dichlorophenol | Moderate Increase | Moderate Increase | Modified electronic properties for catalytic applications. |
Exploration of the Formic Acid–2,4-Dimethylphenol (1/1) Complex in Supramolecular Catalysis and Host-Guest Chemistry
The distinct functionalities of formic acid (a carboxylic acid) and 2,4-dimethylphenol (a phenol) within a well-defined spatial arrangement make the 1:1 complex a promising candidate for applications in supramolecular catalysis and host-guest chemistry.
In supramolecular catalysis , the complex can be designed to create specific binding pockets that can pre-organize substrates and facilitate chemical reactions. The acidic proton of formic acid and the hydroxyl group of 2,4-dimethylphenol can act as catalytic sites. For instance, the complex could potentially catalyze reactions such as esterifications or aldol condensations by providing a dual-functional catalytic environment.
In host-guest chemistry , the complex can act as a host molecule capable of selectively binding guest molecules. nitschkegroup-cambridge.com The aromatic ring of 2,4-dimethylphenol can engage in π-π stacking interactions, while the hydrogen-bonding sites can interact with complementary functional groups on guest molecules. This could be exploited for applications such as molecular recognition and sensing.
Development as a Model System for Fundamental Studies of Weak Intermolecular Interactions
The Formic acid--2,4-dimethylphenol (1/1) complex serves as an excellent model system for the fundamental study of weak intermolecular interactions, particularly hydrogen bonding. The simplicity of the components and the well-defined 1:1 stoichiometry allow for detailed experimental and computational investigations of these interactions.
Key Research Areas:
Spectroscopic Analysis: Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide precise information about the strength and geometry of the hydrogen bonds.
Crystallographic Studies: X-ray diffraction analysis of single crystals of the complex can reveal the exact three-dimensional arrangement of the molecules and the nature of the crystal packing.
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to calculate the interaction energies and to understand the electronic nature of the intermolecular forces. nih.gov
These fundamental studies are crucial for developing a deeper understanding of supramolecular chemistry and for designing new functional materials with tailored properties.
Potential for Selective Molecular Separations and Purification Technologies
The ability of the Formic acid--2,4-dimethylphenol (1/1) complex to form specific interactions with other molecules can be harnessed for selective molecular separations and purification technologies.
One promising approach is the use of this complex in molecularly imprinted polymers (MIPs) . nih.gov By using the complex as a template during the polymerization process, it is possible to create polymers with cavities that are specifically shaped to bind either formic acid or 2,4-dimethylphenol with high selectivity. nih.gov This could be applied to the separation of these compounds from complex mixtures.
Another potential application is in extractive purification . The complex could be used as a selective extractant for separating phenolic compounds from aqueous solutions or for the purification of formic acid from industrial process streams. nih.govresearchgate.net
Interactive Data Table: Potential Separation Applications of Formic Acid–2,4-Dimethylphenol (1/1) Based Technologies
| Separation Technology | Target Analyte | Matrix | Potential Advantage |
| Molecularly Imprinted Polymers | Phenolic Compounds | Environmental Water | High selectivity and reusability. nih.gov |
| Reactive Liquid-Liquid Extraction | Formic Acid | Industrial Wastewater | Efficient recovery and concentration. tecnalia.com |
| Co-crystallization | Isomeric Phenols | Organic Solvents | High purity of separated isomers. |
Integration into Hybrid Materials and Nanostructures (e.g., Metal-Organic Frameworks, Polymer Composites)
The integration of the Formic acid--2,4-dimethylphenol (1/1) complex into hybrid materials and nanostructures opens up new avenues for creating advanced functional materials.
In Metal-Organic Frameworks (MOFs) , the complex can be incorporated as a guest molecule within the pores of the framework. chemistryviews.orgnih.gov This could be used to modify the properties of the MOF, such as its gas sorption characteristics or its catalytic activity. For example, the acidic nature of the entrapped formic acid could introduce catalytic sites within the MOF pores.
In polymer composites , the complex can be dispersed within a polymer matrix to enhance its properties. For example, the hydrogen-bonded network of the complex could improve the mechanical strength or thermal stability of the polymer. The complex could also be used to introduce specific functionalities into the polymer, such as antimicrobial properties, given the known disinfectant role of 2,4-dimethylphenol. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stoichiometric ratio and purity of Formic Acid–2,4-Dimethylphenol (1/1)?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to separate and quantify the components. Retention times and peak areas can confirm the 1:1 ratio .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to verify hydrogen bonding or covalent interactions between formic acid and 2,4-dimethylphenol. Integrate proton signals to validate stoichiometry .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF can confirm molecular ion peaks corresponding to the complex .
Q. How can researchers assess the thermal stability of this compound under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss at controlled heating rates (e.g., 10°C/min) to identify decomposition temperatures. Compare with pure formic acid and 2,4-dimethylphenol to detect stabilization effects .
- Differential Scanning Calorimetry (DSC) : Analyze endothermic or exothermic transitions to determine melting points or phase changes .
Q. What solvent systems are suitable for recrystallizing Formic Acid–2,4-Dimethylphenol (1/1)?
- Methodological Answer :
- Use polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or ethanol-water mixtures. Conduct solubility tests at varying temperatures to optimize crystal growth. Monitor crystal formation via polarized light microscopy .
Advanced Research Questions
Q. How can computational modeling elucidate the hydrogen-bonding network in this complex?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometries using software like Gaussian or ORCA. Calculate binding energies and intermolecular distances to map hydrogen bonds between the carboxylic acid group of formic acid and phenolic hydroxyl group .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects and temperature-dependent conformational changes to predict stability in aqueous or non-polar environments .
Q. What experimental strategies resolve contradictions in reported spectral data for similar acid-phenol complexes?
- Methodological Answer :
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., proton exchange) by analyzing signal broadening or splitting at different temperatures .
- Isotopic Labeling : Substitute or in specific functional groups to isolate overlapping signals in FTIR or NMR spectra .
Q. How can in vitro studies evaluate the compound’s reactivity with oxidizing agents or metal ions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy under controlled pH and ionic strength. For example, track oxidation of the phenolic moiety by Fe at 280 nm .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze changes in binding energies of oxygen or carbon atoms post-reaction to identify redox-active sites .
Data Analysis and Reporting
Q. How should researchers handle large datasets from repeated stability tests?
- Methodological Answer :
- Raw Data Management : Store raw TGA/DSC thermograms or chromatograms in appendices. Processed data (e.g., decomposition rates) should be tabulated in the main text with error margins .
- Statistical Tools : Apply ANOVA or regression models to assess significance of environmental factors (e.g., humidity, light) on stability .
Q. What validation criteria ensure reproducibility in synthesizing this complex?
- Methodological Answer :
- Interlaboratory Comparisons : Share synthetic protocols (e.g., solvent ratios, cooling rates) with collaborators to verify crystal structure consistency via XRD .
- Batch-to-Batch Analysis : Use HPLC to quantify impurities (e.g., unreacted precursors) and enforce a total impurity limit ≤ 0.5% .
Safety and Compliance
Q. What are the key safety protocols for handling Formic Acid–2,4-Dimethylphenol (1/1) in acidic environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
